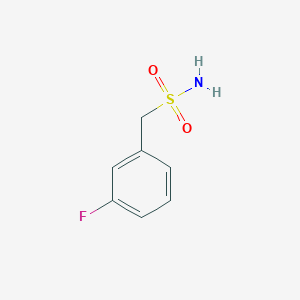
Fmoc-D-2,4-dinitrophenylalanine
Vue d'ensemble
Description
Fmoc-D-2,4-dinitrophenylalanine is a chemical compound with the molecular formula C24H19N3O8 and a molecular weight of 477.43 . It is a yellowish powder and is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H19N3O8 . More detailed structural analysis is not available in the search results.Chemical Reactions Analysis
The Fmoc group is known to be rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The Fmoc group is also known to be base-labile .Physical And Chemical Properties Analysis
This compound is a yellowish powder . It has a molecular weight of 477.43 and a melting point of 175-181°C . It should be stored at 0-8°C .Applications De Recherche Scientifique
Self-Assembly and Optical Property Modulation
Fmoc-modified amino acids, such as Fmoc-diphenylalanine and related derivatives, have shown significant potential in self-assembly and hydrogelation, leading to various applications in nanotechnology and materials science. The self-assembly propensity of these compounds can be modulated by factors such as pH, contributing to the formation of structures like plate-like crystals and nanovesicles. This self-organization significantly affects the optical properties of the Fmoc group, making these compounds suitable for applications in optical materials and quantum-well confined structures (Tao et al., 2015).
Mechanical Properties and Hydrogelation
The mechanical properties of Fmoc-diphenylalanine hydrogels, an important aspect of their functionality, have been a subject of study. It has been noted that the pH significantly influences these properties, which has implications for the design and development of novel materials. Understanding the factors that contribute to the variability in the reported mechanical properties of these hydrogels is crucial for their application in diverse fields (Raeburn et al., 2012).
Biomedical Applications
Fmoc-protected amino acids and their self-assembling properties have been explored for various biomedical applications. The antibacterial and anti-inflammatory capabilities of nanoassemblies formed by these compounds have been reported. Their integration into biomedical materials like resin-based composites demonstrates their potential in creating materials that inhibit bacterial growth without compromising mechanical and optical properties, making them suitable for a range of biomedical applications (Schnaider et al., 2019).
Safety and Hazards
Orientations Futures
The Fmoc group, including Fmoc-D-2,4-dinitrophenylalanine, continues to be a subject of research. For instance, studies are being conducted to optimize the Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis . Additionally, Fmoc-modified amino acids and short peptides are being investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications .
Mécanisme D'action
Target of Action
The fluorenylmethoxycarbonyl (fmoc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amine groups in biological systems.
Mode of Action
Fmoc-D-2,4-Dinitrophe, as part of the Fmoc group, acts as a base-labile protecting group in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The role of the fmoc group in solid-phase peptide synthesis (spps) is well-documented .
Pharmacokinetics
The related compound 2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . This could potentially provide some insight into the pharmacokinetics of Fmoc-D-2,4-Dinitrophe.
Result of Action
The removal of the fmoc group in spps allows for the continuation of peptide chain elongation .
Action Environment
The fmoc group is known to be base-labile, suggesting that the ph of the environment could potentially influence its stability and efficacy .
Analyse Biochimique
Biochemical Properties
Fmoc-D-2,4-dinitrophenylalanine plays a significant role in various biochemical reactions. It is commonly used in peptide synthesis due to its ability to protect the amino group of phenylalanine, preventing unwanted side reactions. The compound interacts with several enzymes and proteins, including proteases and peptidases, which recognize and cleave the Fmoc group, allowing for the controlled release of the amino acid. Additionally, this compound can form complexes with metal ions, influencing its reactivity and stability in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In cellular environments, this compound can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it can alter cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the Fmoc group to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, affecting their function. Additionally, the dinitrophenyl group can participate in redox reactions, further influencing the activity of enzymes and other proteins. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade when exposed to light, heat, or acidic environments. Over time, the degradation products can influence the compound’s activity and its effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to maximal biological activity, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by proteases that cleave the Fmoc group, releasing free phenylalanine. Additionally, the dinitrophenyl group can undergo reduction and conjugation reactions, leading to the formation of different metabolites. These metabolic processes can affect the overall metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound can influence its biological activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can also affect its stability and activity, as different cellular compartments provide distinct microenvironments .
Propriétés
IUPAC Name |
(2R)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSAAJIMRIRWEU-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


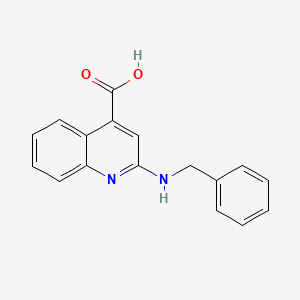
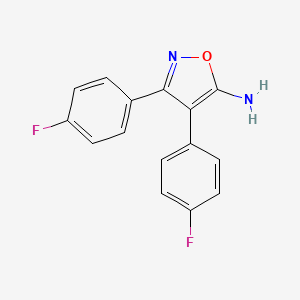
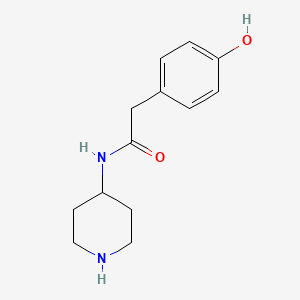

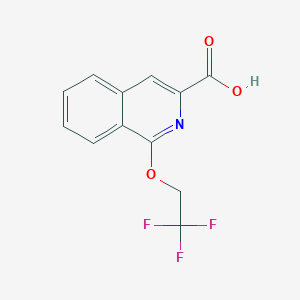
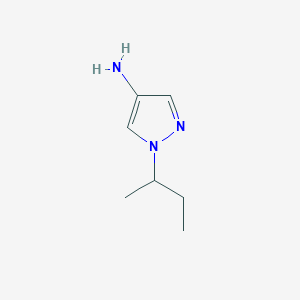
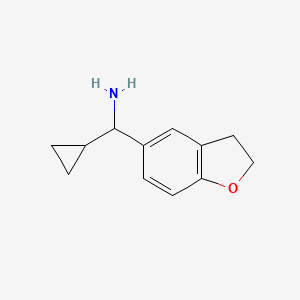
![4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1438290.png)
![2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1438292.png)
![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)
![5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde](/img/structure/B1438295.png)

![3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1438298.png)
